Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole

Medicinal Chemistry Physicochemical Properties Lipophilicity

This multifunctional benzimidazole building block provides a strategic 5‑bromo handle for rapid diversification via Suzuki, Heck, or Buchwald‑Hartwig couplings. The N‑tert‑butyl group imposes steric bias, while the 6‑propoxy chain fine‑tunes lipophilicity (XLogP3≈3.9). Available at ≥95% purity, it eliminates in‑house bromination, directly accelerating hit‑to‑lead SAR programs. Order the exact brominated scaffold to ensure reproducible cross‑coupling outcomes and avoid generic non‑brominated surrogates that compromise library diversity.

Molecular Formula C14H19BrN2O
Molecular Weight 311.223
CAS No. 1314985-53-9
Cat. No. B568065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole
CAS1314985-53-9
Molecular FormulaC14H19BrN2O
Molecular Weight311.223
Structural Identifiers
SMILESCCCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br
InChIInChI=1S/C14H19BrN2O/c1-5-6-18-13-8-12-11(7-10(13)15)16-9-17(12)14(2,3)4/h7-9H,5-6H2,1-4H3
InChIKeyIAJJHJVNODDTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314985-53-9): A Functionalized Benzimidazole Building Block for Medicinal Chemistry and Drug Discovery


5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314985-53-9) is a polysubstituted benzimidazole derivative characterized by a bromine atom at the 5-position, a tert-butyl group at N1, and a propoxy chain at the 6-position . This compound serves as a versatile intermediate in medicinal chemistry, with structural features that enhance steric hindrance, modulate lipophilicity, and provide a reactive handle for further functionalization via cross-coupling reactions [1]. Its molecular formula is C14H19BrN2O with a molecular weight of 311.22 g/mol, and it is commercially available in purities of 95% and 98% from multiple suppliers .

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314985-53-9): Why Closest Analogs Cannot Substitute for This Specific Intermediate


Closely related benzimidazole analogs, such as the non-brominated 1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0), differ critically in both physicochemical and functional properties. The presence of the 5-bromo substituent in the target compound increases molecular weight by 78.9 g/mol, raises the computed XLogP3 value from 3.2 to 3.9, and introduces a reactive halogen handle essential for downstream cross-coupling chemistry [1][2]. These differences directly impact solubility, membrane permeability, metabolic stability, and synthetic utility, meaning that generic substitution with a non-brominated analog would yield different reaction outcomes, altered biological profiles, and compromised reproducibility in research workflows .

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314985-53-9): Quantitative Differentiation vs. Closest Analogs and Class Benchmarks


Increased Lipophilicity (XLogP3) and Molecular Weight vs. Non-Brominated Analog CAS 1314988-55-0

The target compound, 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole, exhibits a computed XLogP3 value of 3.9, compared to 3.2 for the non-brominated analog 1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0), representing a 22% increase in lipophilicity [1][2]. Its molecular weight is 311.22 g/mol, versus 232.32 g/mol for the analog, a difference of 78.9 g/mol [1][2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Differentiated Hazard Profile vs. Non-Brominated Analog CAS 1314988-55-0

The target compound carries a GHS07 classification (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . In contrast, the non-brominated analog 1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0) is labeled with precautionary statements indicating only that it 'may be harmful by ingestion, skin contact, or inhalation' (H303, H313, H333) [1]. This represents a clear distinction in hazard classification, with the brominated compound posing a more defined and higher level of acute toxicity and irritancy.

Safety Handling Risk Assessment

Commercial Availability and Price Benchmarking Across Suppliers

The compound is available from multiple vendors at purities of 95% and 98%. Observed pricing ranges from $64.00 for 100 mg (TRC) to $133.00 for 1 g (TRC), and €348.00 for 5 g (abcr, 98%) [1]. While direct price comparison with the non-brominated analog CAS 1314988-55-0 is limited, the brominated compound is generally priced at a premium due to the additional synthetic step required for bromination. For example, the non-brominated analog is offered at approximately $120 for 1 g (estimated from AKSci listing), whereas the target compound is priced around $133 for 1 g [1]. This ~11% premium reflects the added value of the 5-bromo substituent for downstream functionalization.

Procurement Cost Analysis Supply Chain

Specific Storage Requirement (2-8°C) vs. Ambient Storage for Analogs

The target compound requires refrigerated storage at 2-8°C to maintain stability . In contrast, the non-brominated analog 1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0) and many other benzimidazole building blocks are typically stored at ambient temperature in a cool, dry place . This differential storage requirement may reflect the enhanced reactivity or potential thermal lability introduced by the 5-bromo substituent, or it may be a conservative precaution due to the compound's higher hazard profile.

Stability Logistics Inventory Management

Class-Level Evidence: Benzimidazole Scaffold Affinity for 5-HT2A Receptor (Ki ~10 nM) and Antagonist Activity

While direct biological data for the specific target compound are not publicly available, its benzimidazole core class is well-documented as a scaffold for 5-HT2A receptor antagonism. A recent study reported benzimidazole derivatives (compounds 8 and 9) with 5-HT2A Ki values of 10.23 nM and 13.24 nM, respectively, demonstrating nanomolar affinity [1]. Furthermore, the compound is annotated by one commercial supplier as a '5HT2A receptor antagonist' based on its structural relationship to known pharmacologically active benzimidazoles . This class-level inference, combined with the compound's specific substitution pattern (tert-butyl, propoxy, and bromo groups known to influence binding pocket interactions), positions it as a potential lead-like scaffold or tool compound for GPCR-focused programs.

Neuroscience GPCR Pharmacology Antipsychotic Drug Discovery

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314985-53-9): Optimal Research and Industrial Use Cases Derived from Differentiating Evidence


Diversification of Benzimidazole Scaffolds via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent provides a chemically orthogonal reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the 5-position. This synthetic utility directly stems from the bromine's presence, which is absent in the non-brominated analog CAS 1314988-55-0. The increased molecular weight and lipophilicity (XLogP3 = 3.9) further modulate the physicochemical properties of the resulting library members [1].

Lead Optimization in GPCR-Targeted CNS Drug Discovery

Given the class-level evidence of nanomolar 5-HT2A receptor affinity for benzimidazole derivatives (Ki ~10-13 nM) [2], the target compound serves as a strategic starting point for SAR exploration. The tert-butyl and propoxy groups influence steric occupancy and hydrogen bonding, while the bromine atom allows for modular diversification to improve selectivity over related GPCRs (e.g., 5-HT2C, D2). Procurement of this specific building block eliminates the need for an in-house bromination step, accelerating hit-to-lead timelines.

Specialized Intermediate for Advanced Organic Synthesis and Materials Chemistry

The combination of an electron-rich benzimidazole core with a reactive bromine atom makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems, including potential organic semiconductors or ligands. Its refrigerated storage requirement (2-8°C) and defined hazard profile (H302, H315, H319, H335) necessitate proper laboratory infrastructure, which should be factored into project planning and procurement decisions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.